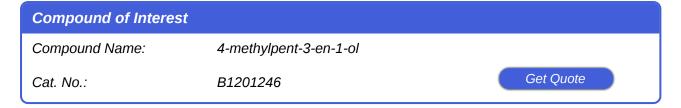


4-methylpent-3-en-1-ol chemical properties and structure

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An In-depth Technical Guide to 4-methylpent-3-en-1-ol

Introduction

4-methylpent-3-en-1-ol is a homoallylic primary alcohol.[1][2][3] It is classified as a plant metabolite and has been identified in species such as Aloe arborescens.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and experimental data related to **4-methylpent-3-en-1-ol**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

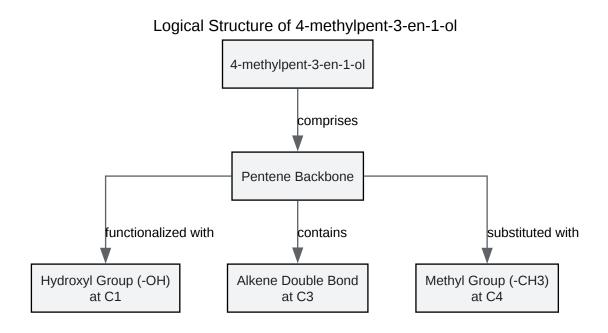
The structural identity of **4-methylpent-3-en-1-ol** is well-defined by its IUPAC name, molecular formula, and various chemical identifiers. It is a six-carbon alcohol with a double bond between the third and fourth carbon atoms and a methyl group on the fourth carbon.

Table 1: Chemical Identifiers



Identifier	Value	Reference	
IUPAC Name	4-methylpent-3-en-1-ol	[1]	
Molecular Formula	C ₆ H ₁₂ O	[1][3][4][5][6][7][8]	
SMILES String	C/C(C)=C/CCO		
InChI	1S/C6H12O/c1-6(2)4-3-5- 7/h4,7H,3,5H2,1-2H3	[1][6][7][8]	
InChIKey	FKKLUOCEIANSFL- UHFFFAOYSA-N	[1][6][7][8]	
CAS Number	763-89-3	[1][3][4][5][6][7][8]	

Synonyms: Common synonyms for **4-methylpent-3-en-1-ol** include 4-Methyl-3-pentenol, homoprenol, and 2-methyl-2-penten-5-ol.[1][4][6][7][8]



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Caption: Logical relationships of the functional groups in 4-methylpent-3-en-1-ol.

Physicochemical Properties



The physical and chemical properties of **4-methylpent-3-en-1-ol** are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

Table 2: Quantitative Physicochemical Data

Property	Value	Unit	Reference
Molecular Weight	100.16	g/mol	[1][5][9]
Boiling Point	157	°C	[2][4]
Density	0.858	g/mL at 25 °C	[2][4][10]
Refractive Index	n20/D 1.445	[2][4]	
Flash Point	63 (closed cup)	°C	
Vapor Pressure	1.01	mmHg at 25°C	[4]
LogP	1.335	[4]	
Form	Liquid		_

Reactivity and Applications

4-methylpent-3-en-1-ol serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.

Key Reactivity Points:

- Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to aldehydes or carboxylic acids, and esterification.
- Homoallylic Alcohol: The alkene moiety can participate in addition reactions, and its position relative to the alcohol group can influence stereochemical outcomes in certain reactions.

Reported Application:

• It has been utilized in the synthesis of tetrahydrofuro[3,2-c]benzothiopyran, yielding a trans:cis ratio of 78:22.[2]



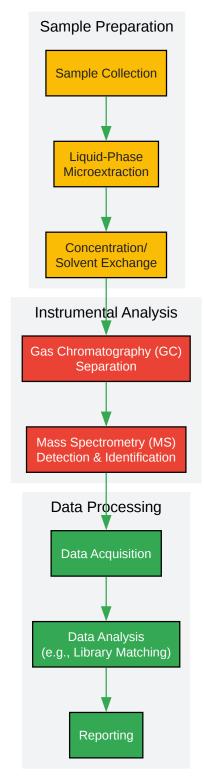
Experimental Protocols & Analysis

While specific, detailed protocols for the synthesis of **4-methylpent-3-en-1-ol** are not extensively documented in the provided search results, a general workflow for its analysis via gas chromatography-mass spectrometry (GC-MS) is a standard procedure.

General GC-MS Analysis Workflow: The analysis of **4-methylpent-3-en-1-ol**, particularly from a sample matrix, typically involves sample preparation followed by instrumental analysis. Liquid-phase microextraction is a cited technique for its extraction.



General GC-MS Analysis Workflow for 4-methylpent-3-en-1-ol



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Caption: A generalized workflow for the analysis of **4-methylpent-3-en-1-ol** using GC-MS.



Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **4-methylpent-3-en-1-ol**. Data is available from various sources, including the NIST Mass Spectrometry Data Center and commercial suppliers.

- ¹H NMR Spectra: Available from suppliers like Sigma-Aldrich.[1]
- Mass Spectrometry (GC-MS): Electron ionization mass spectra are available in the NIST/EPA/NIH Mass Spectral Library.[6]
- IR Spectra: FTIR spectra are available.[1]
- Raman Spectra: Raman spectral data has also been collected.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-methylpent-3-en-1-ol** is classified with the following hazards:

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statement: H302 Harmful if swallowed.[1]
- Hazard Class: Acute Toxicity 4 (Oral)[1]

Standard personal protective equipment (PPE), including eyeshields and gloves, should be used when handling this chemical. It is classified as a combustible liquid.

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- To cite this document: BenchChem. [4-methylpent-3-en-1-ol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201246#4-methylpent-3-en-1-ol-chemicalproperties-and-structure]

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